1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
The compound 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (RN: 848206-61-1) is a purino-pyrimidine dione derivative characterized by a fused bicyclic core with a 3-methylphenyl substituent at position 9 and a morpholinylethyl group at position 3 . The validation of its crystalline structure would typically employ programs like SHELX for X-ray diffraction analysis and structure refinement, ensuring atomic-level accuracy .
Properties
IUPAC Name |
1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-16-5-4-6-18(13-16)28-14-17(2)15-29-19-20(24-22(28)29)25(3)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h4-6,13,17H,7-12,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZKIDJZGOCQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, including its synthesis, mechanism of action, and potential therapeutic uses.
- Molecular Formula : C23H28N6O3
- Molecular Weight : 436.5 g/mol
- Purity : Typically around 95% .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.
Antitumor Activity
Research has indicated that compounds similar to 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit notable antitumor properties. A related compound, IMB-1406, was studied for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest at the S phase. The findings are summarized in the table below:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This data indicates that the compound's structural analogs can effectively inhibit tumor growth across multiple cancer cell lines .
The mechanism by which this class of compounds exerts its biological effects is primarily through the modulation of key signaling pathways involved in cell proliferation and survival:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by altering the balance of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It effectively halts the cell cycle progression at the S phase, preventing further replication of cancer cells.
- Mitochondrial Dysfunction : The activation of caspase pathways leads to mitochondrial dysfunction, a crucial step in the apoptotic process .
Case Studies
Several case studies have explored the utility of compounds similar to 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione in treating various types of cancers:
- Liver Cancer (HepG2) : In vitro studies demonstrated significant cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of established chemotherapeutics like Sunitinib.
- Breast Cancer (MCF7) : The compound showed a high inhibition rate in MCF7 cells, indicating its potential as a therapeutic agent for breast cancer treatment.
Comparison with Similar Compounds
Research Findings and Implications
- Morpholinyl Group : The morpholinylethyl side chain in the target compound may enhance solubility compared to simpler alkyl chains, as morpholine’s oxygen atom facilitates water interaction. This feature is shared with its methoxyphenyl analog .
- Drug Development Potential: Platforms for 3D cell culture and compound perfusion (e.g., PEGDA-based systems) could evaluate its efficacy in disease models, leveraging its tunable solubility and permeability .
Preparation Methods
Alkylation and Substituent Incorporation
Alkylation reactions are critical for introducing the 1,7-dimethyl and 3-(2-morpholin-4-ylethyl) groups. Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF) facilitates the methylation of nitrogen atoms using methyl iodide or dimethyl sulfate. For instance, direct methylation of a pyrazolo[1,5-a]pyrimidine derivative with methyl iodide in the presence of KO$$^t$$Bu achieved 47% yield in analogous systems.
The 3-(2-morpholin-4-ylethyl) side chain is introduced via nucleophilic substitution or reductive amination. A two-step protocol involves:
- Aldehyde Formation : Oxidation of a primary alcohol intermediate (e.g., ethanol derivative) using Dess–Martin periodinane to yield the corresponding aldehyde (46% yield reported).
- Reductive Amination : Reaction of the aldehyde with morpholine in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) to form the secondary amine (84% yield for similar structures).
Aryl Group Coupling
The 9-(3-methylphenyl) moiety is incorporated via Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution. For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) mediates the reaction between a boronic ester and a halogenated purino-pyrimidine intermediate. Optimal conditions include aqueous sodium carbonate, dioxane as solvent, and heating at 80–100°C.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes cyclization |
| Catalyst Loading | 5 mol% Pd(OAc)$$_2$$ | Reduces cost |
| Solvent | Ethanol/water (9:1) | Improves solubility |
| Reaction Time | 8–12 hours | Completes coupling |
Data adapted from pyrazolo[1,5-a]pyrimidine synthesis protocols.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, 0–10% methanol in dichloromethane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:
- ¹H NMR : Singlets for methyl groups (δ 2.23–2.30 ppm), morpholine protons (δ 3.28–3.36 ppm), and aromatic protons (δ 6.81–7.07 ppm).
- ¹³C NMR : Distinct signals for carbonyl carbons (δ 160–165 ppm) and quaternary carbons (δ 145–150 ppm).
Challenges and Mitigation Strategies
- Hydrolysis of Intermediates : Moisture-sensitive intermediates (e.g., aldehyde derivatives) require anhydrous conditions and inert atmospheres.
- Regioselectivity : Competing alkylation at alternate nitrogen atoms is minimized using bulky bases (e.g., LDA).
- Catalyst Deactivation : Palladium catalysts are stabilized with phosphine ligands (e.g., P(o-tol)$$_3$$).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
